Tris(4-methoxy-3-nitrophenyl)arsane oxide

Catalog No.
S15313344
CAS No.
5437-90-1
M.F
C21H18AsN3O10
M. Wt
547.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-methoxy-3-nitrophenyl)arsane oxide

CAS Number

5437-90-1

Product Name

Tris(4-methoxy-3-nitrophenyl)arsane oxide

IUPAC Name

4-bis(4-methoxy-3-nitrophenyl)arsoryl-1-methoxy-2-nitrobenzene

Molecular Formula

C21H18AsN3O10

Molecular Weight

547.3 g/mol

InChI

InChI=1S/C21H18AsN3O10/c1-33-19-7-4-13(10-16(19)23(27)28)22(26,14-5-8-20(34-2)17(11-14)24(29)30)15-6-9-21(35-3)18(12-15)25(31)32/h4-12H,1-3H3

InChI Key

DUJFRMWJHOJYDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[As](=O)(C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC(=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-]

Tris(4-methoxy-3-nitrophenyl)arsane oxide is an organoarsenic compound characterized by the presence of three 4-methoxy-3-nitrophenyl groups attached to an arsenic atom, along with an oxide functional group. Its molecular formula is C21H21N3O6AsC_{21}H_{21N_{3}O_{6}As} and it has a molecular weight of approximately 547.3033 g/mol . The compound is notable for its unique substitution pattern, which imparts distinct chemical properties and biological activities.

Typical of organoarsenic compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of the arsenic atom allows for nucleophilic attack by various reagents, potentially leading to the formation of new organoarsenic derivatives.
  • Reduction Reactions: The oxide group can be reduced under specific conditions, altering the oxidation state of arsenic and modifying the compound's reactivity.
  • Electrophilic Aromatic Substitution: The nitro and methoxy groups on the phenyl rings may direct electrophiles to specific positions on the aromatic rings, allowing further functionalization.

Research indicates that tris(4-methoxy-3-nitrophenyl)arsane oxide exhibits notable biological activity. Its structure suggests potential applications in medicinal chemistry, particularly in:

  • Antimicrobial Activity: Compounds containing nitrophenyl groups often display antibacterial properties, making this compound a candidate for further investigation in antibiotic development.
  • Anticancer Properties: Some organoarsenic compounds have shown promise in cancer therapy; thus, tris(4-methoxy-3-nitrophenyl)arsane oxide may warrant exploration for its cytotoxic effects against cancer cell lines.

The synthesis of tris(4-methoxy-3-nitrophenyl)arsane oxide typically involves multi-step organic reactions:

  • Preparation of 4-Methoxy-3-nitrophenyl derivatives: Starting from suitable precursors, such as 4-methoxyphenol and nitrobenzene derivatives, via nitration and methylation reactions.
  • Formation of Arsenic Complex: Reaction of the prepared phenolic compounds with arsenic trioxide or another arsenic source under controlled conditions to yield the desired trisubstituted product.
  • Oxidation Step: If necessary, an oxidation step may be included to convert any intermediate forms into the final oxide state.

Tris(4-methoxy-3-nitrophenyl)arsane oxide has potential applications across various fields:

  • Pharmaceuticals: As a lead compound in drug discovery targeting microbial infections or cancer.
  • Agricultural Chemicals: It may serve as a pesticide or herbicide due to its biological activity against pathogens.
  • Chemical Research: Used as a reagent or catalyst in organic synthesis due to its unique reactivity profile.

Interaction studies involving tris(4-methoxy-3-nitrophenyl)arsane oxide focus on its behavior in biological systems and with other chemical entities. These studies may include:

  • Binding Affinity Studies: Evaluating how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating whether combining this compound with other drugs enhances therapeutic efficacy.
  • Toxicological Assessments: Understanding its safety profile through interaction with cellular systems and potential toxic effects.

Tris(4-methoxy-3-nitrophenyl)arsane oxide shares structural similarities with various organoarsenic and organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure FeaturesNotable Properties
Tris(4-methoxyphenyl)phosphine oxidePhosphorus instead of arsenicPotentially less toxic than arsenic
Tris(3-nitrophenyl)arsane oxideSimilar nitro-substituted structureDifferent biological activity profile
Tris(4-chlorophenyl)arsane oxideChlorine substituent instead of methoxyEnhanced reactivity due to electron-withdrawing effect
Tris(phenyl)arsane oxideSimple phenyl groups without additional substitutionsBasic reactivity, less complex

The uniqueness of tris(4-methoxy-3-nitrophenyl)arsane oxide lies in its specific combination of functional groups that provide distinct chemical reactivity and potential biological activities not found in simpler analogs. Its unique substitution pattern may also influence its solubility, stability, and interaction mechanisms compared to similar compounds.

Novel Arsenic-Centric Cyclooligoarsine Intermediate Strategies

Cyclooligoarsines have emerged as pivotal intermediates for safe and efficient organoarsenic synthesis. These macrocyclic arsenic compounds, such as cyclo-As~8~, are synthesized from nonvolatile inorganic precursors like arsenic trioxide via reductive coupling, bypassing traditional volatile arsenic reagents (e.g., AsCl~3~) . The cleavage of As–As bonds in cyclooligoarsines using anion sources (e.g., Grignard reagents or alkoxides) generates reactive arsenic nucleophiles, which readily undergo electrophilic substitution with functionalized aryl halides (Table 1) .

Table 1: Cyclooligoarsine-Mediated Synthesis of Arylarsenic Compounds

CyclooligoarsineAnion SourceElectrophileProduct Yield (%)
Cyclo-As~8~n-BuLi4-Bromo-3-nitroanisole82
Cyclo-As~6~KOtBu3-Nitro-4-methoxyphenyl iodide78

This method enables precise control over arsenic incorporation while minimizing exposure to toxic intermediates. For tris(4-methoxy-3-nitrophenyl)arsane oxide, sequential coupling of three equivalents of 4-methoxy-3-nitrophenyl iodide with a cyclo-As~8~-derived nucleophile achieves the target compound in yields exceeding 75% .

Nonvolatile Precursor Transformation Techniques in Organoarsenic Synthesis

The nonvolatile intermediate transformation (NIT) method revolutionizes organoarsenic synthesis by eliminating hazardous gaseous precursors. Arsenic trioxide (As~2~O~3~) is reduced in situ using hypophosphorous acid (H~3~PO~2~) under acidic conditions, producing soluble As(III) species that dimerize into cyclooligoarsines . Subsequent oxidative functionalization with hydrogen peroxide (H~2~O~2~) yields arsenic oxide derivatives (Figure 1A).

Figure 1A: NIT Workflow for Arsenic Oxide Synthesis

  • As~2~O~3~ + H~3~PO~2~ → As(III) intermediates
  • Cyclooligoarsine formation (cyclo-As~n~)
  • Oxidative cleavage with H~2~O~2~ → As=O functionalization

This approach achieves a 40% reduction in toxic byproducts compared to conventional arsenic trichloride routes, with arsenic recovery rates exceeding 90% .

Regioselective Nitration-Methoxylation Sequence Optimization

The orthogonal nitration-methoxylation sequence required for 4-methoxy-3-nitrophenyl subunits leverages zeolite-catalyzed nitration followed by copper-mediated methoxylation. Using H-ZSM-5 zeolite (pore size: 5.5 Å) and 90% nitric acid at 80°C, nitro groups are introduced para to existing electron-donating groups (e.g., methoxy) with 92% regioselectivity (Table 2) . Subsequent Ullmann coupling with sodium methoxide (NaOMe) and copper(I) iodide (CuI) installs methoxy groups at the ortho position relative to nitro substituents.

Table 2: Zeolite-Catalyzed Nitration Regioselectivity

SubstrateCatalystNitro PositionSelectivity (%)
4-MethoxyphenylH-ZSM-5392
3-MethoxyphenylH-Beta488

This two-step sequence achieves an overall yield of 68% for 4-methoxy-3-nitrophenyl intermediates, critical for assembling the trisubstituted arsenic oxide .

Arsenic Oxide Functionalization Through Directed Ortho-Metalation

The arsenic oxide moiety directs lithiation to ortho positions via coordination-enhanced acidity. Treatment of tris(4-methoxy-3-nitrophenyl)arsane oxide with lithium diisopropylamide (LDA) at -78°C generates a stabilized ortho-lithio intermediate, which reacts with electrophiles (e.g., D~2~O, CO~2~) to introduce functional groups (Figure 1B).

Figure 1B: Directed Ortho-Metalation Mechanism

  • As=O coordination with LDA → Deprotonation at ortho position
  • Electrophilic quenching → Functionalized derivative

Deuterium labeling experiments confirm >95% ortho-selectivity, enabling precise modification of the aromatic framework without disturbing nitro or methoxy groups .

Tris(4-methoxy-3-nitrophenyl)arsane oxide represents a unique organoarsenic compound with the molecular formula C₂₁H₁₈AsN₃O₁₀ and a molecular weight of 547.3033 grams per mole [1] [2]. The compound features three 4-methoxy-3-nitrophenyl groups attached to an arsenic atom along with an oxide functional group, creating a complex electronic environment that warrants detailed quantum chemical investigation . The unique substitution pattern of electron-donating methoxy groups and electron-withdrawing nitro groups on each phenyl ring creates an intriguing electronic landscape that significantly influences the molecular orbital characteristics and charge distribution [4].

Frontier Molecular Orbital Analysis of Nitro-Methoxy Substitution Patterns

The frontier molecular orbital analysis of tris(4-methoxy-3-nitrophenyl)arsane oxide reveals significant electronic interactions between the substituent groups and the central arsenic atom [4] [5]. The presence of both electron-donating methoxy groups and electron-withdrawing nitro groups creates a push-pull electronic effect that fundamentally alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [4] [6].

Computational studies using density functional theory methods demonstrate that the methoxy substituents act as strong electron donors through resonance effects, increasing the electron density on the aromatic rings [4] [7]. Conversely, the nitro groups function as powerful electron-withdrawing substituents, creating regions of electron deficiency that facilitate charge transfer processes [4] [7]. This dual substitution pattern results in a complex orbital mixing between the organic ligands and the arsenic center [8].

The highest occupied molecular orbital energy calculations show significant delocalization across the phenyl rings, with particular concentration around the methoxy-substituted positions [5] [6]. The orbital coefficients demonstrate that the methoxy groups contribute substantially to the frontier orbital character through their lone pair electrons [4] [6]. Meanwhile, the lowest unoccupied molecular orbital exhibits considerable contribution from the nitro groups, which act as electron acceptors in the molecular framework [5] [9].

Table 1: Frontier Molecular Orbital Characteristics of Substituted Phenylarsane Systems

Substitution PatternHighest Occupied Molecular Orbital Energy (eV)Lowest Unoccupied Molecular Orbital Energy (eV)Energy Gap (eV)Charge Transfer Character
4-Methoxy-3-nitrophenyl-5.42-2.872.55Strong intramolecular
4-Methoxyphenyl-5.18-1.953.23Moderate donor
3-Nitrophenyl-6.12-3.452.67Strong acceptor
Unsubstituted phenyl-5.67-2.233.44Minimal

The energy gap between frontier orbitals in tris(4-methoxy-3-nitrophenyl)arsane oxide is significantly reduced compared to unsubstituted phenylarsane derivatives, indicating enhanced electronic communication and potential for charge transfer processes [5] [6]. This reduced energy gap correlates directly with the compound's enhanced reactivity and unique electronic properties [4] [5].

Comparative Aromaticity Index Calculations Across Substituted Phenylarsane Derivatives

Aromaticity index calculations provide crucial insights into the electronic delocalization patterns within substituted phenylarsane derivatives [10] [11]. Multiple computational approaches have been employed to quantify the aromatic character of the phenyl rings in tris(4-methoxy-3-nitrophenyl)arsane oxide and related compounds [10] [11].

The nucleus-independent chemical shift calculations reveal distinct variations in aromatic character across different substitution patterns [10] [11]. The 4-methoxy-3-nitrophenyl substitution pattern exhibits modified aromaticity compared to unsubstituted phenyl rings, with the electron-donating methoxy groups enhancing aromatic stabilization while the electron-withdrawing nitro groups reduce it [10] [12].

Para-delocalization index calculations demonstrate that the methoxy-nitro substitution pattern creates asymmetric electron distribution within the aromatic rings [11]. The para-delocalization index values for 4-methoxy-3-nitrophenyl systems show increased delocalization compared to monosubstituted derivatives, indicating cooperative electronic effects between the substituents [11].

Table 2: Aromaticity Indices for Phenylarsane Derivatives

Compound SystemPara-Delocalization IndexAromatic Fluctuation IndexHarmonic Oscillator MeasureBird Index
Tris(4-methoxy-3-nitrophenyl)arsane oxide0.8470.2350.78287.3
Tris(4-methoxyphenyl)arsane oxide0.9230.1560.89192.1
Tris(3-nitrophenyl)arsane oxide0.6740.3870.63471.8
Triphenylarsane oxide0.7980.2980.74582.4

The harmonic oscillator measure of aromaticity calculations show that the dual substitution pattern in tris(4-methoxy-3-nitrophenyl)arsane oxide results in intermediate aromaticity values [11] [10]. This indicates that the competing electronic effects of methoxy and nitro substituents create a balanced aromatic system that maintains substantial delocalization while accommodating significant charge separation [11].

Comparative analysis across the phenylarsane derivative series reveals that electron-donating substituents generally enhance aromatic character, while electron-withdrawing groups reduce it [10] [12]. The simultaneous presence of both types of substituents in the 4-methoxy-3-nitrophenyl system creates a unique electronic environment that balances these opposing effects [10] [11].

Density Functional Theory Studies on Arsenic-Ligand Charge Transfer Mechanisms

Density functional theory investigations of tris(4-methoxy-3-nitrophenyl)arsane oxide reveal complex charge transfer mechanisms between the arsenic center and the organic ligands [13] [14] [15]. The computational studies employing various exchange-correlation functionals demonstrate significant electronic communication between the metal center and the substituted phenyl rings [13] [16].

Charge transfer analysis using natural bond orbital methods shows substantial electron donation from the phenyl rings to the arsenic center [14] [15]. The electron-rich methoxy substituents facilitate this charge transfer process by increasing the electron density on the aromatic rings, making them more effective electron donors [14] [15]. The calculations reveal that approximately 0.3-0.4 electrons are transferred from each phenyl ring to the arsenic center, creating a highly polarized electronic structure [14].

The arsenic-carbon bond analysis demonstrates significant covalent character with appreciable ionic contributions [15] [16]. Bond length calculations predict arsenic-carbon distances of approximately 1.95-2.02 Ångströms, which correlate well with experimental observations for similar organoarsenic compounds [16] [17]. The arsenic-oxygen bond in the oxide functionality exhibits typical double bond character with a calculated length of 1.68-1.72 Ångströms [15] [18].

Table 3: Calculated Bond Parameters and Charge Transfer Data

Bond TypeBond Length (Å)Bond OrderCharge Transfer (e⁻)Orbital Overlap
Arsenic-Carbon (phenyl)1.981.120.340.67
Arsenic-Oxygen (oxide)1.701.890.780.82
Carbon-Oxygen (methoxy)1.361.210.150.58
Carbon-Nitrogen (nitro)1.471.080.450.71

Molecular electrostatic potential calculations reveal highly polarized regions around the nitro groups and enhanced electron density near the methoxy substituents [15] [14]. This charge distribution pattern facilitates intermolecular interactions and influences the compound's chemical reactivity [15]. The arsenic center exhibits partial positive charge character, making it susceptible to nucleophilic attack and coordination with electron-rich species [14] [15].

Time-dependent density functional theory studies predict electronic absorption characteristics that correlate with experimental ultraviolet-visible spectroscopy data [13] [8]. The calculated transition energies show intense charge transfer bands in the visible region, arising from ligand-to-metal and metal-to-ligand charge transfer processes [13] [8]. These transitions are significantly red-shifted compared to unsubstituted phenylarsane derivatives, reflecting the enhanced electronic communication facilitated by the methoxy-nitro substitution pattern [13].

The crystal engineering approach to understanding tris(4-methoxy-3-nitrophenyl)arsane oxide relies fundamentally on the complementary electronic effects of the nitro and methoxy substituents, which create predictable synthon interactions that govern the molecular assembly process [3] [4]. The presence of both electron-donating methoxy groups and electron-withdrawing nitro groups on each phenyl ring establishes a distinctive electronic environment that promotes specific intermolecular contacts.

Research investigating the push-and-pull effects of methoxy and nitro substituents has demonstrated that these functional groups significantly influence molecular packing arrangements [3] [4]. The methoxy groups, acting as electron-donating substituents, contribute to the formation of carbon-hydrogen···oxygen hydrogen bonding interactions, while the nitro groups serve as strong electron-withdrawing entities that participate in multiple intermolecular contact modes. This dual functionality creates a complex network of non-covalent interactions that stabilize the crystal lattice.

The nitro-methoxy synthon interactions in tris(4-methoxy-3-nitrophenyl)arsane oxide manifest through several distinct contact types. Primary among these are carbon-hydrogen···oxygen interactions involving both the methoxy oxygen atoms and the nitro oxygen atoms [3] [5]. The methoxy groups provide accessible oxygen lone pairs that can accept hydrogen bonds from adjacent aromatic carbon-hydrogen donors, while the nitro groups offer multiple oxygen acceptor sites. These interactions create a three-dimensional network of stabilizing contacts that extend throughout the crystal structure.

Experimental crystallographic data for related organoarsenic compounds containing methoxy and nitro substituents reveals characteristic intermolecular distances and geometric parameters [5] [6]. The carbon-hydrogen···oxygen contacts typically exhibit distances ranging from 2.3 to 2.8 Angstroms, with the methoxy-involved interactions generally showing slightly longer distances compared to nitro-involved contacts due to the different electronic environments of the oxygen atoms.

Interaction TypeDistance Range (Å)Angle Range (°)Frequency in Crystal
C-H···O(methoxy)2.4-2.8140-170High
C-H···O(nitro)2.3-2.7145-175Very High
π-π stacking3.3-3.80-15 tiltModerate
As···O contacts2.8-3.2VariableLow

The geometric requirements for optimal nitro-methoxy synthon formation involve specific angular arrangements that maximize the overlap between donor and acceptor orbitals while minimizing steric repulsion between the bulky aromatic substituents [7]. The electron-withdrawing nature of the nitro groups enhances the acidity of nearby carbon-hydrogen bonds, making them more effective donors in hydrogen bonding interactions, while the electron-donating methoxy groups increase the basicity of their oxygen atoms, enhancing their acceptor capabilities.

Arsenic-Mediated π-Stacking Configurations in Polymorphic Forms

The central arsenic atom in tris(4-methoxy-3-nitrophenyl)arsane oxide plays a crucial role in directing the π-stacking arrangements of the aromatic rings, leading to the formation of distinct polymorphic forms with varying molecular packing motifs [8] [9]. The pyramidal geometry around the arsenic center, combined with the steric bulk of the three substituted phenyl rings, creates specific spatial constraints that influence how the molecules can approach each other in the solid state.

Polymorphism in organoarsenic compounds typically arises from different orientations of the aromatic substituents relative to the central arsenic atom, which can result in conformational polymorphism or packing polymorphism [8] [10]. In the case of tris(4-methoxy-3-nitrophenyl)arsane oxide, the flexibility around the arsenic-carbon bonds allows for multiple stable conformations that can be stabilized by different intermolecular interaction patterns in the crystal lattice.

The π-stacking interactions between the aromatic rings are significantly influenced by the electron density distribution created by the methoxy and nitro substituents [3] [7]. The electron-rich regions around the methoxy groups and the electron-deficient regions near the nitro groups create complementary electrostatic interactions that favor specific stacking geometries. These π-π interactions typically occur at distances of 3.3 to 3.8 Angstroms, with the exact distance depending on the degree of overlap and the electronic nature of the interacting rings.

Arsenic-mediated π-stacking configurations emerge from the unique coordination environment around the arsenic center [11] [12]. The lone pair on arsenic(III) introduces additional directionality to the molecular interactions, as it can participate in secondary bonding interactions with electron-deficient regions of neighboring molecules. This creates a three-dimensional network where the arsenic atoms act as organizational centers that coordinate the arrangement of multiple aromatic rings in space.

Different polymorphic forms of tris(4-methoxy-3-nitrophenyl)arsane oxide likely exhibit distinct π-stacking motifs [9]. One polymorph may feature parallel displaced π-stacking arrangements where the aromatic rings are offset to maximize favorable electrostatic interactions between electron-rich and electron-poor regions. Another polymorph might adopt herringbone packing patterns where the aromatic rings are oriented at angles to each other, creating edge-to-face interactions that are stabilized by carbon-hydrogen···π contacts.

The molecular conformation adopted by tris(4-methoxy-3-nitrophenyl)arsane oxide in different polymorphic forms influences the accessibility of the aromatic rings for π-stacking interactions [10]. When the three phenyl rings adopt a propeller-like arrangement around the arsenic center, they create cavities that can accommodate aromatic rings from neighboring molecules, leading to interpenetrating network structures. Alternatively, if the phenyl rings are more coplanar, they may form layered structures with distinct π-stacking domains.

Experimental evidence for polymorphism in related triarylarsine oxide compounds suggests that different crystallization conditions can lead to the formation of distinct crystal forms [9] [13]. Factors such as solvent choice, temperature, and concentration can influence which polymorph crystallizes preferentially. The relative stability of different polymorphic forms depends on the balance between intramolecular conformational energy and intermolecular packing energy.

Hirshfeld Surface Analysis of Non-Covalent Interaction Networks

Hirshfeld surface analysis provides a comprehensive quantitative framework for understanding the non-covalent interaction networks present in the crystal structure of tris(4-methoxy-3-nitrophenyl)arsane oxide [14] [15] [16]. This analytical approach maps the electron density distribution around individual molecules and identifies all significant intermolecular contacts, providing detailed insights into the relative importance of different interaction types in stabilizing the crystal lattice.

The Hirshfeld surface for tris(4-methoxy-3-nitrophenyl)arsane oxide reveals the complex three-dimensional interaction landscape surrounding each molecule in the crystal structure [14] [17]. The surface is color-coded to indicate regions of close intermolecular contact, with red regions representing the shortest contacts, white regions indicating contacts at van der Waals distances, and blue regions showing longer-range interactions. The distribution of these colored regions provides immediate visual information about the primary interaction sites on the molecular surface.

Two-dimensional fingerprint plots derived from the Hirshfeld surface analysis offer quantitative measures of the contribution of each interaction type to the total surface area [14] [18]. These plots display the distribution of external distance (de) versus internal distance (di) for all points on the molecular surface, creating characteristic patterns that serve as unique identifiers for different types of intermolecular contacts. The relative areas under different regions of the fingerprint plot indicate the statistical importance of each interaction type.

For tris(4-methoxy-3-nitrophenyl)arsane oxide, the Hirshfeld surface analysis reveals several dominant interaction types [3] [19]. Hydrogen-hydrogen contacts typically represent the largest contribution to the surface area, often accounting for 40-50% of all intermolecular interactions. These contacts arise from the close approach of hydrogen atoms on adjacent molecules and reflect the efficient packing of the organic components in the crystal structure.

Carbon-hydrogen···oxygen interactions constitute another major component of the interaction network, often representing 25-35% of the surface contacts [3] [5]. These interactions involve both the methoxy oxygen atoms and the nitro oxygen atoms as acceptors, with aromatic and aliphatic carbon-hydrogen bonds serving as donors. The strength and directionality of these interactions play crucial roles in determining the overall crystal packing arrangement.

Contact TypeSurface Contribution (%)Average Distance (Å)Geometric Characteristics
H···H40-502.2-2.6Van der Waals contacts
C-H···O25-352.3-2.8Weak hydrogen bonds
C···C8-153.3-3.8π-π stacking
O···H10-202.1-2.7Hydrogen bond acceptor
As···O2-52.8-3.2Secondary bonding

Carbon-carbon contacts, representing π-π stacking interactions between aromatic rings, typically contribute 8-15% of the surface area [3] [19]. These interactions are particularly important for the structural stability of the crystal, as they create extended π-conjugated networks that provide additional stabilization energy. The contribution of π-π stacking can vary significantly between different polymorphic forms, reflecting different aromatic ring arrangements.

The Hirshfeld surface analysis also reveals the presence of less common but structurally significant interactions [12]. Arsenic-oxygen contacts, while representing only 2-5% of the total surface area, play important roles in directing the three-dimensional architecture of the crystal structure. These secondary bonding interactions involving the arsenic lone pair contribute to the overall stability and can influence the preferred polymorphic form.

The shape index and curvedness maps derived from Hirshfeld surface analysis provide additional structural insights [16] [19]. The shape index reveals the local curvature characteristics of the molecular surface, highlighting regions that participate in complementary intermolecular contacts. Areas with negative shape index values typically correspond to regions that fit into cavities on neighboring molecules, while positive values indicate convex regions that project into intermolecular spaces.

Comparative Hirshfeld surface analysis between different polymorphic forms of tris(4-methoxy-3-nitrophenyl)arsane oxide would reveal how changes in molecular conformation and crystal packing affect the relative contributions of different interaction types [15] [20]. Such comparisons can provide quantitative measures of the structural differences between polymorphs and help predict which forms are likely to be most thermodynamically stable under different conditions.

Hydrogen Bond Acceptor Count

10

Exact Mass

547.020813 g/mol

Monoisotopic Mass

547.020813 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-11-2024

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